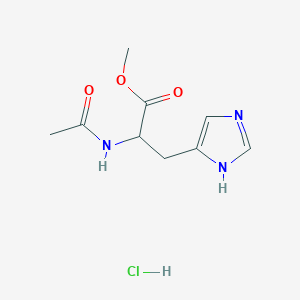
1-Hydroxypyridin-1-ium-2-thiolate;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxypyridin-1-ium-2-thiolate;ZINC, also known as zinc pyrithione, is a coordination complex of zinc. It is widely recognized for its antimicrobial properties, particularly its effectiveness against fungi and bacteria. This compound is commonly used in various applications, including personal care products, coatings, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC can be synthesized through the reaction of 2-mercaptopyridine N-oxide with zinc salts. The typical reaction involves mixing 2-mercaptopyridine N-oxide with zinc chloride in an aqueous solution, followed by precipitation and purification .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxypyridin-1-ium-2-thiolate;ZINC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions, where the pyridine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
1-Hydroxypyridin-1-ium-2-thiolate;ZINC has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its antimicrobial properties and its potential use in developing new antibiotics.
Medicine: It is used in the formulation of anti-dandruff shampoos and other personal care products due to its antifungal properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxypyridin-1-ium-2-thiolate;ZINC involves disrupting membrane transport in microbial cells by blocking the proton pump. This disruption leads to the inhibition of essential cellular processes, ultimately causing cell death. The compound targets various molecular pathways, including those involved in energy production and nutrient transport .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyridin-1-ium-2-thiolate;ZINC is unique compared to other similar compounds due to its high efficacy and broad-spectrum antimicrobial activity. Similar compounds include:
2-Mercaptopyridine N-oxide: A precursor in the synthesis of zinc pyrithione.
1-Hydroxypyridin-2-one: Another compound with antimicrobial properties but with different chemical reactivity.
Deferiprone: An iron chelator with similar structural features but different applications in medicine.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C10H10N2O2S2Zn |
|---|---|
Molekulargewicht |
319.7 g/mol |
IUPAC-Name |
1-hydroxypyridin-1-ium-2-thiolate;zinc |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; |
InChI-Schlüssel |
JVAIRLPQTSEMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


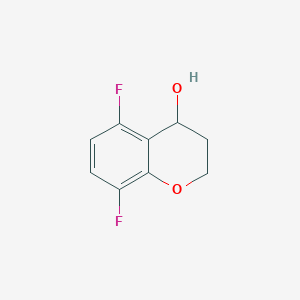

![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
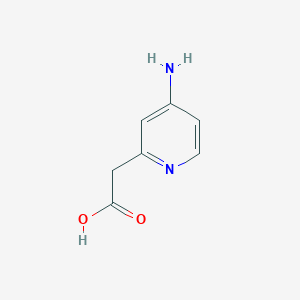
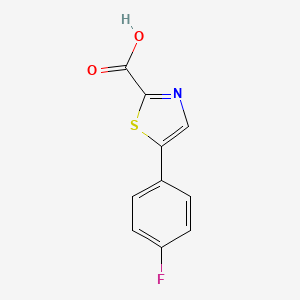

![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
![1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B12438593.png)
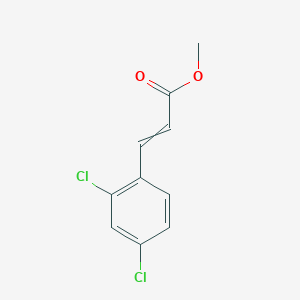


![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)

